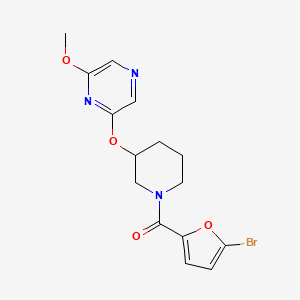
(5-Bromofuran-2-yl)(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-Bromofuran-2-yl)(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)methanone is a chemical compound that has gained significant attention in the field of scientific research. It is a potent inhibitor of a specific enzyme, and its unique chemical structure has made it a valuable tool for studying biological processes.
Wirkmechanismus
(5-Bromofuran-2-yl)(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)methanone works by binding to the active site of the enzyme and preventing it from carrying out its normal function. This inhibition can be reversible or irreversible, depending on the concentration of the compound and the duration of exposure. The exact mechanism of action of this compound is still under investigation, but it is believed to involve the formation of a covalent bond between the compound and the enzyme.
Biochemical and Physiological Effects:
The inhibition of the enzyme by this compound can have various biochemical and physiological effects. It can alter the signaling pathways in cells, leading to changes in gene expression and protein synthesis. It can also affect the metabolism of certain compounds, leading to changes in their levels in the body. These effects have been studied in various cell types and animal models, providing valuable insights into the role of the enzyme in these processes.
Vorteile Und Einschränkungen Für Laborexperimente
The use of (5-Bromofuran-2-yl)(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)methanone in lab experiments has several advantages. It is a highly specific inhibitor of the enzyme, allowing researchers to study its effects without affecting other biological processes. It is also relatively easy to synthesize and purify, making it accessible to researchers. However, the compound has some limitations, such as its potential toxicity at high concentrations and its limited solubility in certain solvents.
Zukünftige Richtungen
There are several future directions for research on (5-Bromofuran-2-yl)(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)methanone. One direction is to study its effects on specific biological processes, such as cell signaling and metabolism, in more detail. Another direction is to develop more potent and selective inhibitors of the enzyme, using this compound as a starting point. Additionally, the compound could be used as a tool for studying the structure and function of the enzyme in more detail, providing insights into its role in various biological processes.
Synthesemethoden
The synthesis of (5-Bromofuran-2-yl)(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)methanone involves the reaction of 5-bromofurfural with 6-methoxypyrazine-2-carbaldehyde in the presence of a base. The resulting intermediate is then reacted with piperidine-1-carboxylic acid to yield the final product. This synthesis method has been optimized to produce high yields of pure compound, making it a reliable source for scientific research.
Wissenschaftliche Forschungsanwendungen
(5-Bromofuran-2-yl)(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)methanone has been extensively used in scientific research due to its ability to inhibit a specific enzyme. This enzyme is involved in various biological processes, including cell signaling, gene expression, and metabolism. By inhibiting this enzyme, researchers can study the effects of its inhibition on these processes and gain a better understanding of their underlying mechanisms.
Eigenschaften
IUPAC Name |
(5-bromofuran-2-yl)-[3-(6-methoxypyrazin-2-yl)oxypiperidin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrN3O4/c1-21-13-7-17-8-14(18-13)22-10-3-2-6-19(9-10)15(20)11-4-5-12(16)23-11/h4-5,7-8,10H,2-3,6,9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSEYMAUXGZIWKG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=CC(=N1)OC2CCCN(C2)C(=O)C3=CC=C(O3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrN3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2,2-Difluorospiro[2.4]heptan-6-yl)methanamine;hydrochloride](/img/structure/B2388214.png)
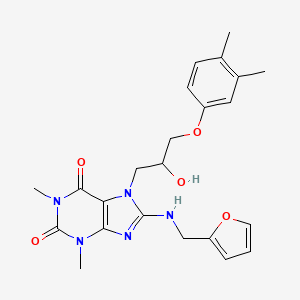
![[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]methyl cyanide](/img/structure/B2388216.png)
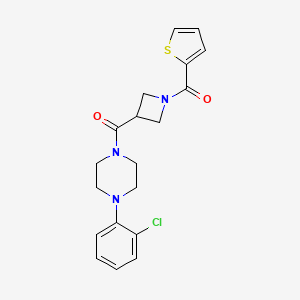
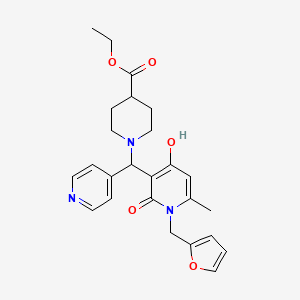
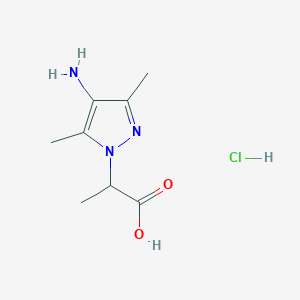
![4-{6-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-(1H-imidazole-4-sulfonyl)piperidine](/img/structure/B2388220.png)
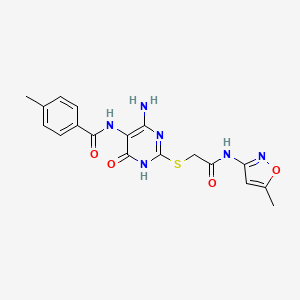
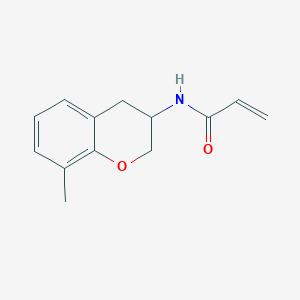
![4-tert-butyl-N-[4-[(4-tert-butylbenzoyl)amino]phenyl]benzamide](/img/structure/B2388226.png)
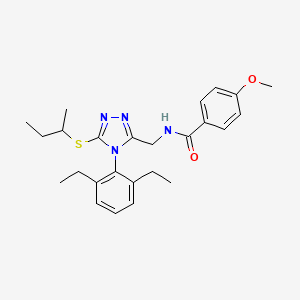
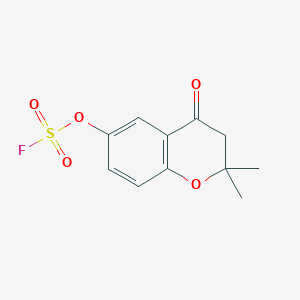
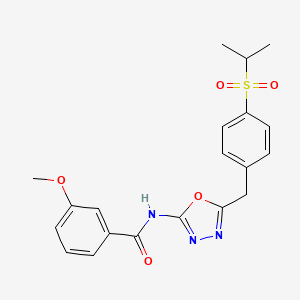
![[(4-Ethoxyphenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate](/img/structure/B2388236.png)